

Application Note: 5-Ethyl-2-methyl-nicotinic Acid in Advanced Ligand Synthesis

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Compound of Interest

Compound Name: 5-Ethyl-2-methyl-nicotinic acid

CAS No.: 22701-40-2

Cat. No.: B2543919

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Executive Summary

5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS: 22701-40-2) is a highly versatile, bifunctional building block utilized across pharmaceutical chemistry and materials science[1]. Characterized by a pyridine core substituted with a 5-ethyl group and a 2-methyl group flanking a 3-carboxylic acid, 5-EMNA serves as an exceptional N,O-donor ligand for transition metal coordination and as a robust precursor for biologically active amides. This application note details the structural rationale, mechanistic pathways, and field-proven protocols for utilizing 5-EMNA in cutting-edge ligand synthesis.

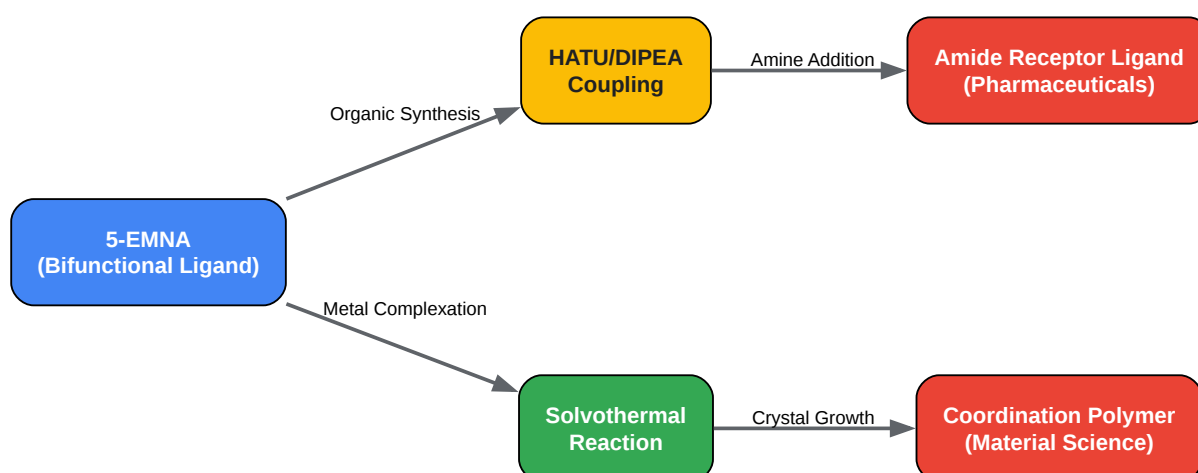
Structural Rationale & Mechanistic Insights

The utility of 5-EMNA stems from its unique topographic and electronic profile, which dictates its behavior in both organic synthesis and metal complexation:

- **Bifunctional Coordination (N,O-Donor):** The pyridine nitrogen and carboxylate oxygen allow 5-EMNA to bridge metal centers (e.g., Zn^{2+} , Pb^{2+} , Cd^{2+}). Depending on the reaction conditions, nicotinic acid derivatives can adopt diverse coordination patterns (such as μ_2 -

$\eta^1:\eta^1$ or $\mu^4-\eta^2:\eta^2$ modes), driving the formation of 1D helical chains, 2D layers, or 3D interpenetrated metal-organic frameworks (MOFs)[2][3].

- **Steric Modulation:** The 2-methyl group provides significant steric hindrance adjacent to the carboxylate moiety. In coordination chemistry, this forces the carboxylate group out of the pyridine plane, preventing dense planar stacking and dictating the porosity of the resulting polymer.
- **Lipophilicity Enhancement:** The 5-ethyl group imparts high lipophilicity (increased LogP). In pharmaceutical applications, incorporating the 5-EMNA motif into a receptor ligand significantly enhances its ability to cross lipid bilayers, improving the pharmacokinetic profile of the drug.
- **Amide Coupling Dynamics:** Due to the steric bulk of the 2-methyl group, standard coupling agents (like DCC or EDC) often yield poor conversion rates. Utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) overcomes this barrier. HATU generates a highly reactive OAt-active ester, and the neighboring group effect of the pyridine nitrogen within HATU stabilizes the incoming amine via a hydrogen-bonded cyclic transition state, ensuring rapid and stereospecific acylation[4].



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Fig 1. Divergent synthetic workflows utilizing 5-EMNA for pharmaceutical and material applications.

Application 1: Synthesis of Pharmacological Amide Ligands

To synthesize lipophilic, receptor-targeting amide ligands from 5-EMNA, a HATU-mediated coupling protocol is required to bypass the steric hindrance of the 2-methyl position.

Protocol A: HATU-Mediated Amide Coupling of 5-EMNA

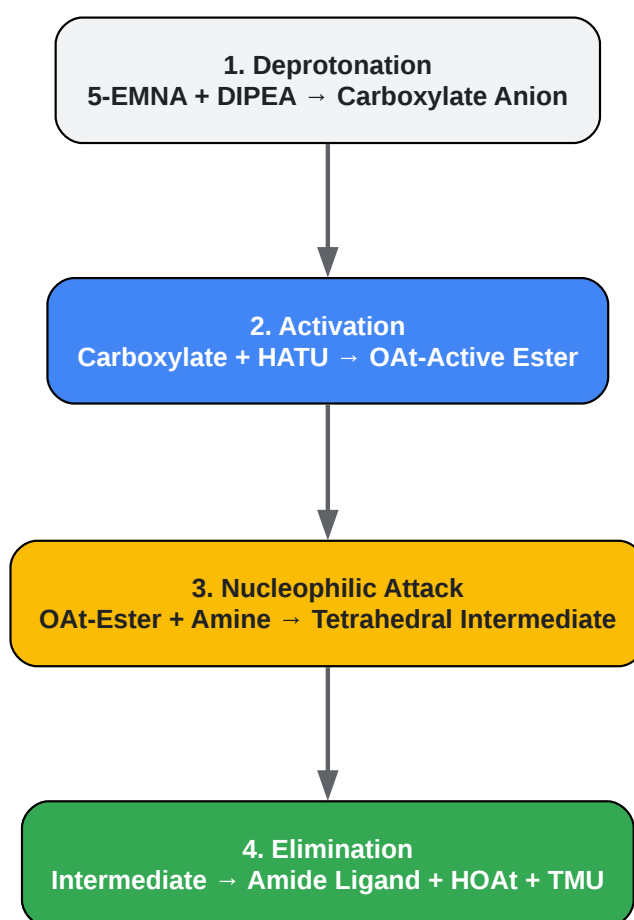
- Objective: Synthesize a high-purity 5-ethyl-2-methyl-N-(substituted)nicotinamide ligand.
- Reagents: 5-EMNA (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology:

- Activation: Dissolve 5-EMNA in anhydrous DMF at 0 °C under an inert atmosphere (N₂/Ar). Add DIPEA, followed by HATU. Stir for 15 minutes.
 - Causality: Pre-activation is crucial. The base deprotonates the carboxylic acid, allowing the carboxylate anion to attack HATU. This forms an unstable isouronium salt which rapidly converts into the highly reactive OAt-active ester[4]. Pre-forming this ester prevents competitive side reactions with the amine.
- Coupling: Add the primary amine dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours until TLC indicates complete consumption of the active ester.
- Quenching & Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, 1M HCl, and brine.
 - Causality: HATU coupling generates tetramethylurea (TMU) and HOAt as stoichiometric byproducts[4]. TMU is notoriously difficult to remove via chromatography. The sequential

aqueous LiCl and acidic/basic washes effectively partition DMF and these polar byproducts into the aqueous phase, creating a self-validating purification step.

- Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).



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Fig 2. Step-by-step mechanistic pathway of HATU-mediated amide coupling with 5-EMNA.

Application 2: Solvothermal Synthesis of Coordination Polymers

5-EMNA acts as a semirigid ligand capable of forming robust coordination polymers with unique photophysical or magnetic properties[2][3].

Protocol B: Solvothermal Synthesis of a Zn(II)-5-EMNA Coordination Polymer

- Objective: Construct a crystalline 2D/3D coordination polymer suitable for X-ray diffraction.
- Reagents: $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ (1.0 eq), 5-EMNA (2.0 eq), DMF/EtOH/ H_2O (2:1:1 v/v).

Step-by-Step Methodology:

- Assembly: Suspend $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 5-EMNA in the solvent mixture within a 25 mL Teflon-lined stainless-steel autoclave. Sonicate for 10 minutes to ensure a homogenous dispersion.
- Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 5 °C/min. Hold isothermally for 72 hours.
 - Causality: The high autogenous pressure and temperature facilitate the complete deprotonation of the 5-EMNA carboxylic acid and overcome the activation energy required for reversible Metal-Ligand bond formation. This ensures the system operates under thermodynamic control, allowing structural defects to "heal"[2].
- Controlled Cooling: Cool the system to room temperature at a strictly controlled rate of 2 °C/h.
 - Causality: Slow cooling prevents rapid supersaturation and nucleation. This favors the growth of high-quality, diffraction-grade single crystals rather than amorphous kinetic precipitates[3].
- Harvesting: Filter the resulting crystals, wash with cold EtOH, and dry in air. Evaluate crystal quality (birefringence) under a polarized light microscope prior to Single-Crystal X-Ray Diffraction (SCXRD).

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical and Coordination Profile of 5-EMNA

Parameter	Value	Mechanistic Impact
CAS Number	22701-40-2	Unique chemical identifier[1].
Molecular Formula	C ₉ H ₁₁ NO ₂	MW: 165.19 g/mol ; dictates stoichiometric calculations[1].
Purity Standard	≥98%	Essential for reproducible crystal growth and high-yield coupling[1].
Coordination Sites	N (pyridyl), O,O' (carboxylate)	Enables versatile bridging modes (e.g., μ ₂ -η ¹ :η ¹ , μ ₄ -η ² :η ²)[3].
Steric Modulators	2-Methyl, 5-Ethyl	Induces carboxylate twist; dictates MOF topology and pore size.

References

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Sources

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